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Compound of Interest

Compound Name: 2-Fluoro-4-nitrotoluene

Cat. No.: B045272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of enzalutamide, a potent androgen receptor inhibitor, utilizing 2-Fluoro-4-
nitrotoluene as a key starting material. The synthesis involves a multi-step pathway, including

oxidation, amidation, reduction, and cyclization reactions.

Synthetic Pathway Overview
The synthesis of enzalutamide from 2-Fluoro-4-nitrotoluene proceeds through several key

intermediates. The general synthetic scheme involves the initial oxidation of the methyl group

of 2-Fluoro-4-nitrotoluene to a carboxylic acid. This is followed by the formation of an N-

methyl amide and subsequent reduction of the nitro group to an amine. The resulting aniline

derivative then undergoes a reaction to introduce the aminoisobutyric acid moiety, which is

followed by a cyclization reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to yield

enzalutamide.

dot digraph "Enzalutamide Synthesis Workflow" { rankdir=LR; node [shape=box,

style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4",

fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

A [label="2-Fluoro-4-nitrotoluene"]; B [label="2-Fluoro-4-nitrobenzoic acid"]; C [label="N-

Methyl-2-fluoro-4-nitrobenzamide"]; D [label="4-Amino-2-fluoro-N-methylbenzamide"]; E

[label="2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid"]; F
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[label="Enzalutamide"]; G [label="4-Isothiocyanato-2-(trifluoromethyl)benzonitrile",

shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"];

A -> B [label="Oxidation"]; B -> C [label="Amidation"]; C -> D [label="Reduction"]; D -> E

[label="Substitution"]; E -> F [label="Cyclization"]; G -> F; } caption="Synthetic workflow for

enzalutamide."

Quantitative Data Summary
The following table summarizes the reported yields for each key step in the synthesis of

enzalutamide from 2-Fluoro-4-nitrotoluene. Yields can vary based on the specific reagents

and conditions used.
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Step
Starting
Material

Product Reagents Yield (%)

1. Oxidation
2-Fluoro-4-

nitrotoluene

2-Fluoro-4-

nitrobenzoic acid

Potassium

permanganate

(KMnO₄), NaOH,

and a phase

transfer catalyst.

[1]

74[1]

2. Amidation
2-Fluoro-4-

nitrobenzoic acid

N-Methyl-2-

fluoro-4-

nitrobenzamide

Thionyl chloride

(SOCl₂), then

methylamine.[1]

95[1]

3. Reduction

N-Methyl-2-

fluoro-4-

nitrobenzamide

4-Amino-2-

fluoro-N-

methylbenzamid

e

Pd/C, Hydrogen.

[1]
98[1]

4. Substitution

with 2-

aminoisobutyric

acid

4-Amino-2-

fluoro-N-

methylbenzamid

e hydrochloride

2-((3-Fluoro-4-

(methylcarbamoy

l)phenyl)amino)-

2-

methylpropanoic

acid

2-Bromo-2-

methylpropionic

acid,

triethylamine,

dimethylacetami

de.[2]

53[2]

5. Cyclization

2-((3-Fluoro-4-

(methylcarbamoy

l)phenyl)amino)-

2-

methylpropanoic

acid

Enzalutamide

4-Isothiocyanato-

2-

(trifluoromethyl)b

enzonitrile, ethyl

diisopropylamine

, phenol, α,α,α-

trifluorotoluene.

[2]

45-90[3]

Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of enzalutamide.
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Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-
4-nitrobenzoic acid
dot digraph "Oxidation_Protocol" { rankdir=LR; node [shape=record, fontname="Arial",

fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Arial", fontsize=9, color="#34A853"];

reagents [label="{Reagents|2-Fluoro-4-nitrotoluene\lPotassium permanganate

(KMnO₄)\lSodium hydroxide (NaOH)\lTetrabutylammonium bromide\lWater\lConcentrated

HCl\l}"]; procedure [label="{Procedure|1. Combine 2-fluoro-4-nitrotoluene, water, NaOH, and

tetrabutylammonium bromide.\l2. Heat the mixture to 95°C.\l3. Add KMnO₄ portion-wise and stir

for 8 hours.\l4. Cool and filter to remove MnO₂.\l5. Acidify the filtrate with concentrated HCl to

precipitate the product.\l6. Filter, wash with water, and dry.\l}"];

reagents -> procedure [label="Follows"]; } caption="Oxidation of 2-Fluoro-4-nitrotoluene."

Procedure: A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), water (500 ml), sodium

hydroxide (10.0 g, 0.25 mol), and tetrabutylammonium bromide (3.2 g, 0.01 mol) is stirred and

heated to 95°C. Potassium permanganate (79.0 g, 0.5 mol) is then added in portions while

maintaining the temperature at 85°C for 8 hours. The reaction is monitored by TLC. After

completion, the hot reaction mixture is filtered to remove manganese dioxide. The filtrate is

then cooled and acidified to pH 2 with concentrated hydrochloric acid, leading to the

precipitation of a white solid. The solid is collected by filtration, washed with water, and dried to

yield 2-fluoro-4-nitrobenzoic acid (27.3 g, 73.7% yield).

Step 2: Amidation of 2-Fluoro-4-nitrobenzoic acid to N-
Methyl-2-fluoro-4-nitrobenzamide
dot digraph "Amidation_Protocol" { rankdir=LR; node [shape=record, fontname="Arial",

fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Arial", fontsize=9, color="#34A853"];

reagents [label="{Reagents|2-Fluoro-4-nitrobenzoic acid\lThionyl chloride

(SOCl₂)\lMethylamine (gas)\l1,2-Dichloroethane\lN,N-Dimethylformamide (DMF)\l}"]; procedure

[label="{Procedure|1. Dissolve 2-fluoro-4-nitrobenzoic acid in 1,2-dichloroethane and DMF.\l2.

Add thionyl chloride dropwise and reflux for 5 hours.\l3. Cool the reaction mixture and bubble
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methylamine gas until alkaline.\l4. Continue reaction for 1.5 hours.\l5. Evaporate the solvent

and add water to the residue.\l6. Filter, and dry the solid product.\l}"];

reagents -> procedure [label="Follows"]; } caption="Amidation of 2-Fluoro-4-nitrobenzoic acid."

Procedure: To a solution of 2-fluoro-4-nitrobenzoic acid (27.5 g, 0.148 mol) in 1,2-

dichloroethane (275 ml) and N,N-dimethylformamide (1.38 ml), thionyl chloride (26.3 g, 0.22

mol) is added dropwise.[4] The mixture is stirred at room temperature for 30 minutes and then

refluxed at 85°C for 5 hours.[4] After cooling in an ice-water bath to -3°C, methylamine gas (6.9

g, 0.22 mol) is bubbled through the solution until it becomes alkaline, and the reaction is

continued for another 1.5 hours.[4] The 1,2-dichloroethane is removed under reduced pressure,

and water (250 ml) is added to the residue.[4] The resulting solid is filtered and dried to give N-

methyl-2-fluoro-4-nitro-N-methylbenzamide (28.0 g, 95.9% yield).[4]

Step 3: Reduction of N-Methyl-2-fluoro-4-nitrobenzamide
to 4-Amino-2-fluoro-N-methylbenzamide
dot digraph "Reduction_Protocol" { rankdir=LR; node [shape=record, fontname="Arial",

fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Arial", fontsize=9, color="#34A853"];

reagents [label="{Reagents|N-Methyl-2-fluoro-4-nitrobenzamide\l10% Palladium on carbon

(Pd/C)\lPropyl acetate\lHydrogen (H₂)\l}"]; procedure [label="{Procedure|1. In an autoclave,

combine N-methyl-2-fluoro-4-nitrobenzamide, propyl acetate, and 10% Pd/C catalyst.\l2. Purge

with nitrogen and then pressurize with hydrogen (2 atmospheres).\l3. Stir at room temperature

for 24 hours.\l4. Filter to recover the catalyst.\l5. Evaporate the solvent from the filtrate to obtain

the product.\l}"];

reagents -> procedure [label="Follows"]; } caption="Reduction of N-Methyl-2-fluoro-4-

nitrobenzamide."

Procedure: In a 1L autoclave, N-methyl-2-fluoro-4-nitro-N-methylbenzamide (28.4 g, 0.143 mol)

is combined with propyl acetate (450 ml) and 10% Pd/C catalyst (2.84 g).[4] The autoclave is

purged of oxygen and then pressurized with hydrogen to 2 atmospheres.[4] The reaction

mixture is stirred at room temperature for 24 hours.[4] After the reaction, the Pd/C catalyst is

recovered by filtration, and the propyl acetate is removed from the filtrate under reduced
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pressure to yield 4-amino-2-fluoro-N-methylbenzamide as an off-white solid (23.6 g, 98.2%

yield).[4]

Step 4: Synthesis of 2-((3-Fluoro-4-
(methylcarbamoyl)phenyl)amino)-2-methylpropanoic
acid
dot digraph "Substitution_Protocol" { rankdir=LR; node [shape=record, fontname="Arial",

fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge

[fontname="Arial", fontsize=9, color="#34A853"];

reagents [label="{Reagents|4-Amino-2-fluoro-N-methylbenzamide hydrochloride\l2-Bromo-2-

methylpropionic acid\lTriethylamine\lDimethylacetamide\lCitric acid\lWater\l}"]; procedure

[label="{Procedure|1. Heat a mixture of 4-amino-2-fluoro-N-methylbenzamide hydrochloride

and dimethylacetamide to 70°C.\l2. Add triethylamine and stir for 60 minutes.\l3. Increase

temperature to 100°C and add a solution of 2-bromo-2-methylpropionic acid in

dimethylacetamide.\l4. Stir at 100°C for 1 hour.\l5. Cool and add water and a citric acid

solution.\l6. Cool further to precipitate the product, filter, wash, and dry.\l}"];

reagents -> procedure [label="Follows"]; } caption="Synthesis of the amino acid intermediate."

Procedure: A mixture of 4-amino-2-fluoro-N-methylbenzamide hydrochloride (50.0 g, 0.244 mol)

and dimethylacetamide (50 ml) is heated to 70°C.[2] Triethylamine (68.0 g, 0.672 mol) is

added, and the mixture is stirred for 60 minutes.[2] The temperature is then raised to 100°C,

and a pre-heated solution of 2-bromo-2-methylpropionic acid (54.3 g, 0.325 mol) in

dimethylacetamide (25 ml) is added dropwise over 10 minutes.[2] The mixture is stirred at

100°C for an additional hour, then cooled to 40°C.[2] Water (125 ml) and a solution of citric acid

(40 g) in water (100 ml) are added.[2] The mixture is seeded with the product, cooled to 20°C,

and stirred overnight.[2] The precipitated product is collected by filtration, washed with water,

and dried to give 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (33.2

g, 53% yield).[2]

Step 5: Cyclization to Enzalutamide
dot digraph "Cyclization_Protocol" { rankdir=LR; node [shape=record, fontname="Arial",

fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge
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[fontname="Arial", fontsize=9, color="#34A853"];

reagents [label="{Reagents|2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic

acid\l4-Isothiocyanato-2-(trifluoromethyl)benzonitrile\lEthyl diisopropylamine\lPhenol\lα,α,α-

Trifluorotoluene\lEthyl acetate\lWater\l3% HCl\l}"]; procedure [label="{Procedure|1. Heat a

mixture of the amino acid and α,α,α-trifluorotoluene to 60°C.\l2. Add ethyl diisopropylamine and

phenol, and purge with nitrogen.\l3. Add a solution of the isothiocyanate in α,α,α-

trifluorotoluene and stir at 60°C for 1 hour.\l4. Add ethyl acetate and water, and separate the

organic phase.\l5. Wash the organic phase with 3% HCl and water.\l6. Evaporate the solvent to

obtain crude enzalutamide.\l7. Purify by recrystallization.\l}"];

reagents -> procedure [label="Follows"]; } caption="Final cyclization to enzalutamide."

Procedure: To a solution of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic

acid (10.0 g, 39.3 mmol) in α,α,α-trifluorotoluene (50 ml) heated to 60°C, ethyl diisopropylamine

(5.1 g, 39.3 mmol) and phenol (11.1 g, 118 mmol) are added.[2] The flask is rinsed with

nitrogen.[2] A solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (13.5 g, 59.0 mmol) in

α,α,α-trifluorotoluene (30 ml) is then added over 20 minutes, and the mixture is stirred at 60°C

for another 1.5 hours.[2] After cooling, ethyl acetate (150 ml) and water (150 ml) are added.[2]

The organic phase is separated and washed with 200 ml of 3% hydrochloric acid and water.[2]

The organic solvent is evaporated to yield crude enzalutamide, which can be further purified by

recrystallization from a suitable solvent such as methanol or isopropanol.[2]

Safety Precautions
This synthesis involves the use of hazardous materials and should be performed by trained

professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn at all times. Thionyl chloride is

corrosive and toxic, and methylamine is a flammable and toxic gas. Hydrogenation should be

carried out with appropriate safety measures in a pressure-rated vessel. 4-Isothiocyanato-2-

(trifluoromethyl)benzonitrile is a reactive and potentially toxic compound. Refer to the Safety

Data Sheets (SDS) for all reagents before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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